![molecular formula C23H24N2O5 B2409892 4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-7-hydroxy-8-methyl-2H-chromen-2-one CAS No. 848182-60-5](/img/structure/B2409892.png)

4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-7-hydroxy-8-methyl-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

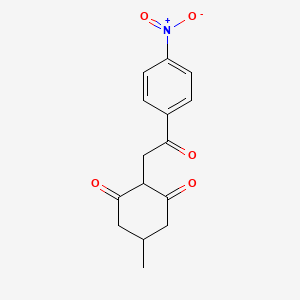

The compound “4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-7-hydroxy-8-methyl-2H-chromen-2-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Molecular Structure Analysis

The molecular structure of this compound includes several functional groups, including a piperazine ring and a chromen-2-one group. The presence of these groups suggests that the compound may have interesting chemical properties .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the piperazine ring could influence its solubility and reactivity .

Applications De Recherche Scientifique

- The compound has been evaluated for its anticonvulsant properties. In vivo studies demonstrated that it provides excellent protection against seizures induced by maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) in both mice and rats .

- Importantly, it did not exhibit significant toxicity, making it a promising candidate for further development .

- The compound’s crystal structure was determined, providing insights into its three-dimensional arrangement. Yellow block crystals were obtained through slow evaporation of a methanol solution .

- Some derivatives of this compound have shown potent growth inhibition properties against human cancer cell lines, with IC50 values generally below 5 μM .

- The compound has been used for detecting the carcinogenic heavy metal ion lead (Pb2+) via an electrochemical approach. A thin layer of the compound was deposited on a glassy carbon electrode (GCE) with a conducting polymer matrix, Nafion, resulting in a sensitive and selective Pb2+ sensor .

- Related compounds (1-benzo[1,3]dioxol-5-yl-indoles) have been designed based on the activity of indoles against various cancer cell lines. These derivatives were synthesized and evaluated for their anticancer effects against prostate, pancreatic, and acute leukemia cells .

Anticonvulsant Activity

Antidepressant Activity

Crystal Structure

Antitumor Evaluation

Heavy Metal Ion Detection

Anticancer Activity

Mécanisme D'action

Target of Action

Similar compounds with a piperazine derivative structure have shown good anticonvulsant activity . This suggests that the compound might interact with GABA-ergic neurotransmission in the brain .

Mode of Action

Based on the anticonvulsant activity of similar compounds, it can be inferred that this compound might influenceGABA-ergic neurotransmission in the brain . This could potentially lead to an increase in inhibitory neurotransmission, thereby reducing neuronal excitability and preventing seizures.

Pharmacokinetics

Similar compounds have shown good gi absorption, bbb permeability, and are substrates for p-gp . They also inhibit several cytochrome P450 enzymes, including CYP1A2, CYP2D6, and CYP3A4 . These properties could potentially affect the compound’s ADME properties and its bioavailability.

Result of Action

Similar compounds have shown excellent protection against seizures induced by maximal electroshock test (mes) and subcutaneous pentylenetetrazole (scptz) in mice as well as rats . They also successfully inhibited seizures induced by 3-mercaptopropionic acid (3-MPA) and thiosemicarbazide (TSC) in mice .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-7-hydroxy-8-methylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O5/c1-15-19(26)4-3-18-17(11-22(27)30-23(15)18)13-25-8-6-24(7-9-25)12-16-2-5-20-21(10-16)29-14-28-20/h2-5,10-11,26H,6-9,12-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKCKVTDFGSVSOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=O)C=C2CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-7-hydroxy-8-methyl-2H-chromen-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-[2-(trifluoromethyl)benzyl]propanamide](/img/no-structure.png)

![1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-yl 2,6-difluorobenzoate](/img/structure/B2409817.png)

![1-[(2S)-1-(4-Methylphenyl)-2-pyrrolidinyl]methanamine](/img/structure/B2409827.png)

![2-(4-chlorophenyl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2409829.png)

![1,3,7-trimethyl-8-(4-((2-methylallyl)oxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2409831.png)